Propargyl-PEG8-NHS ester
Overview
Description
Propargyl-PEG8-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . It is an amine reactive reagent used for derivatizing peptides, antibodies, and amine coated surfaces . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of Propargyl-PEG8-NHS ester involves gold-catalyzed reactions of propargyl esters . These reactions proceed through initial coordination of the triple bond to the carbophilic catalyst followed by [1,2]-acyloxy rearrangement .Molecular Structure Analysis
The molecular formula of Propargyl-PEG8-NHS ester is C24H39NO12 . It has a molecular weight of 533.57 g/mol .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG8-NHS ester can react with azide-containing biomolecules in Click Chemistry reactions . Copper is needed as a catalyst for these reactions .Physical And Chemical Properties Analysis
Propargyl-PEG8-NHS ester has a boiling point of 593.4±60.0 °C and a density of 1.21±0.1 g/cm3 . It is soluble in DCM .Scientific Research Applications
Propargyl-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It’s also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Here are some applications:
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Bioconjugation in Biomedical Research
- Propargyl-PEG8-NHS ester is widely used in bioconjugation with antibodies (ADC), proteins, peptides, and other molecules . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
- This enables the selective delivery of drugs to specific tissues or cells, potentially reducing off-target effects and improving therapeutic efficacy .
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Conjugation to Streptavidin in Biochemistry
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Synthesis of PROTAC Molecules
- Propargyl-PEG8-NHS ester can be used to synthesize a range of PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
- This has potential applications in drug discovery and development, particularly for diseases caused by harmful proteins .
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Click Chemistry Reactions
- Propargyl-PEG8-NHS ester contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
- This is a type of click chemistry reaction, which are reactions that are high yielding, wide in scope, create only byproducts that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvents .
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Labeling or Modifying Biomolecules
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Derivatizing Peptides, Antibodies, Amine Coated Surfaces
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Conjugation of Therapeutic Molecules
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Derivatizing Peptides, Antibodies, Amine Coated Surfaces
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Labeling or Modifying Biomolecules
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Synthesis of a Range of PROTAC Molecules
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Cleavable ADC Linker
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Click Chemistry Reagent
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO12/c1-2-6-29-8-10-31-12-14-33-16-18-35-20-21-36-19-17-34-15-13-32-11-9-30-7-5-24(28)37-25-22(26)3-4-23(25)27/h1H,3-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFLYBWAOVXONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131588 | |
Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG8-NHS ester | |
CAS RN |
2182601-74-5 | |
Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2182601-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10,13,16,19,22,25-Octaoxaoctacos-27-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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